molecular formula C12H11NO6 B11778376 5-Nitro-3-propoxybenzofuran-2-carboxylic acid

5-Nitro-3-propoxybenzofuran-2-carboxylic acid

Cat. No.: B11778376
M. Wt: 265.22 g/mol
InChI Key: ILWZLTJMNKQPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-propoxybenzofuran-2-carboxylic acid is a nitro-substituted benzofuran derivative characterized by a benzofuran core with a nitro group at position 5, a propoxy substituent at position 3, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

ILWZLTJMNKQPNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

5-Nitro-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitro-3-propoxybenzofuran-2-carboxylicacid has several scientific research applications:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Functional Groups
5-Nitro-3-propoxybenzofuran-2-carboxylic acid C₁₂H₁₁NO₆ 265.22 5-Nitro, 3-Propoxy Benzofuran Nitro, Propoxy, Carboxylic acid
5-Nitrofuran-2-carboxylic acid C₅H₃NO₅ 157.09 5-Nitro Furan Nitro, Carboxylic acid
5-Nitrothiophene-2-carboxylic acid C₅H₃NO₄S 173.15 5-Nitro Thiophene Nitro, Carboxylic acid
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid C₁₀H₁₀O₄ 194.18 7-Carboxylic acid, 5-Methoxy Dihydrobenzofuran Methoxy, Carboxylic acid

Key Differences and Implications

Thiophene (in 5-nitrothiophene-2-carboxylic acid) introduces sulfur, which may alter electronic properties and metabolic stability compared to oxygen-containing furan or benzofuran derivatives .

Nitro Group Position: All compared compounds feature a nitro group at position 5, but its electron-withdrawing effect is modulated by the heterocycle’s electron density. Benzofuran’s fused aromatic system may reduce nitro group reactivity compared to monocyclic furan or thiophene.

Applications: 5-Nitrofuran-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid are used to synthesize amide derivatives with quinoxaline moieties, a class of compounds investigated for antimicrobial and antiparasitic activities . The target compound’s propoxy group could enhance binding affinity to hydrophobic pockets in target enzymes or receptors, though specific biological data are unavailable in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.